

Application Notes and Protocols: Intraperitoneal Injection of PD168393 in Mice

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Compound of Interest

Compound Name: PD168393

Cat. No.: B1684512

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intraperitoneal (i.p.) administration of **PD168393**, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), in mouse models. This document is intended for use by researchers and scientists in the fields of oncology, cell biology, and drug development.

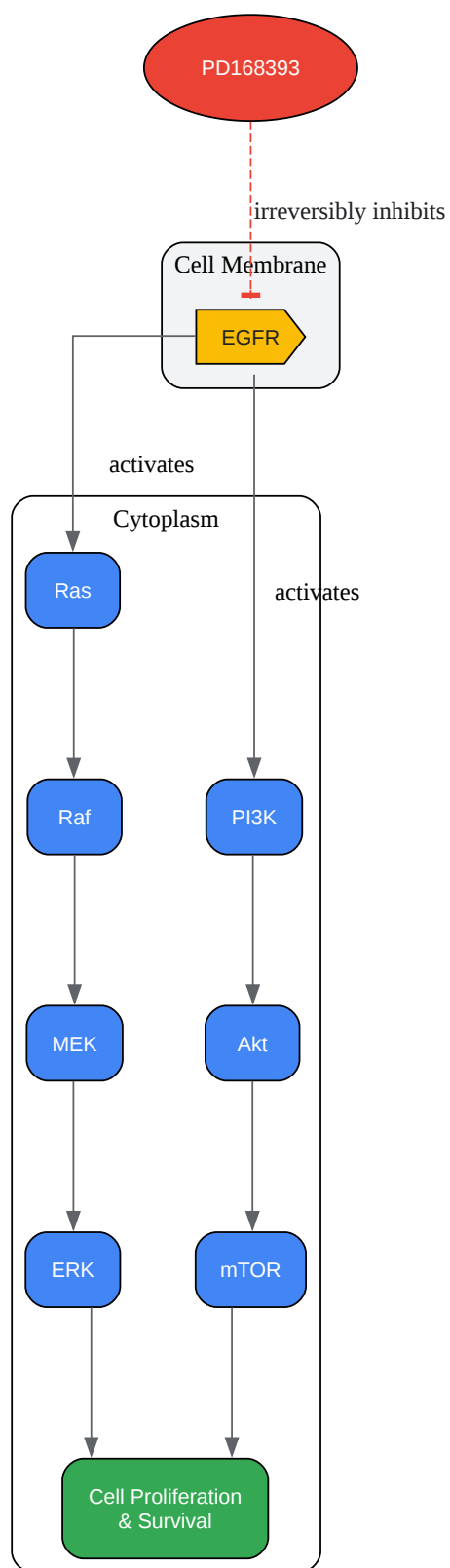
Introduction

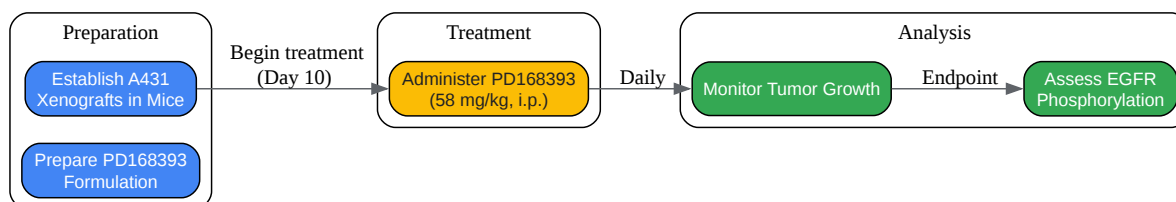
PD168393 is a small molecule inhibitor that specifically targets the tyrosine kinase domain of EGFR (ErbB1) and HER2/neu (ErbB2).^{[1][2]} It functions as an irreversible inhibitor by covalently binding to a cysteine residue (Cys-773) in the ATP-binding pocket of EGFR.^[3] This action effectively blocks the downstream signaling pathways that are crucial for cell proliferation, survival, and migration.^{[4][5]} Due to its targeted mechanism, **PD168393** is a valuable tool for studying EGFR-driven cancers and for the preclinical evaluation of EGFR-targeted therapies.

Mechanism of Action

PD168393 exerts its biological effects by inhibiting the autophosphorylation of EGFR upon ligand binding.^[3] This prevents the activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are central to tumor growth and progression.^[4]

Signaling Pathway Diagram





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